molecular formula C5H8OS B549198 Tetrahydrothiopyran-4-one CAS No. 1072-72-6

Tetrahydrothiopyran-4-one

Cat. No. B549198
CAS RN: 1072-72-6
M. Wt: 116.18 g/mol
InChI Key: OVRJVKCZJCNSOW-UHFFFAOYSA-N
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Description

Tetrahydro-4H-pyran-4-one is a versatile colorless liquid used as an intermediate in organic chemistry . It possesses a unique pyran ring structure and is soluble in organic solvents but not water . It is a cyclic carbonyl compound used as a reactant in the stereoselective preparation of [aryl (nitro)ethyl] carbonyl compounds via asymmetric Michael addition to nitroolefins catalyzed by chiral pyrrolidine-pyridine conjugate bases .


Synthesis Analysis

Tetrahydro-4H-thiopyran-4-ones are synthesized from 3,3’-thiodipropanoates by intramolecular Dieckmann condensation . These starting materials are prepared in two steps by conversion of lithiated α-bromostyrene derivatives with acrolein or cinnamaldehyde and subsequent oxidation of the divinyl alcohols with MnO2 .


Molecular Structure Analysis

The molecular structure of Tetrahydrothiopyran-4-one can be viewed using Java or Javascript .


Chemical Reactions Analysis

Tetrahydro-4H-thiopyran-4-one has been utilized in various condensation reactions for the preparation of dipeptides, spiroimidazolones, and tetrahydrocarbazoles and α-hydroxy esters . It has also been used in the preparation of meso 1,9-diketones .


Physical And Chemical Properties Analysis

Tetrahydrothiopyran-4-one has a molecular weight of 116.18 g/mol . It is a white to pale yellow crystalline solid . It has a melting point of 60-64 °C and a boiling point of 140.82°C .

Scientific Research Applications

Organocatalytic Asymmetric Synthesis

Tetrahydrothiopyran-4-one is vital in organocatalytic asymmetric synthesis. It's a key compound for creating tetrahydrothiophenes and tetrahydrothiopyrans, which have significant synthetic and biological importance. New methods involving sulfur-containing bidentate reagents have advanced their synthesis, showcasing tetrahydrothiopyran-4-one's utility in producing enantiopure compounds with multiple stereocenters (Mondal, Nandi, & Pan, 2017).

Synthesis and Conformational Studies

The compound's derivatives, synthesized through condensation with aryl Grignard reagents, have been extensively studied. Spectroscopic analyses such as IR and NMR have supported their structures, indicating the compound's importance in structural chemistry and molecular conformation studies (Tran et al., 2005).

Synthesis of Aryl-Substituted Derivatives

Tetrahydrothiopyran-4-one is also crucial in synthesizing aryl-substituted derivatives. The preparation of these derivatives involves conjugate additions to divinyl ketones, highlighting its role in creating structurally diverse molecules (Rosiak & Christoffers, 2006).

Stereochemistry of Acetylenic Derivatives

The stereochemistry of its acetylenic derivatives has been a subject of research, offering insights into the steric structures of stereoisomers, important for understanding molecular interactions and designing molecules with specific properties (Mukanova & Yerzhanov, 2014).

Crystallographic Studies

Crystallographic studies of tetrahydrothiopyran-4-one derivatives have provided detailed insights into molecular structures and conformations, essential for material science and drug design (Thiruvalluvar et al., 2007).

Synthesis of Pyran and Pyrazole Derivatives

It's used in synthesizing pyran and pyrazole derivatives, indicating its role in creating complex organic compounds with potential pharmaceutical applications (Willy & Müller, 2011).

Safety And Hazards

Tetrahydrothiopyran-4-one causes skin irritation and serious eye irritation . It may cause respiratory irritation . Contact with water liberates toxic gas .

properties

IUPAC Name

thian-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8OS/c6-5-1-3-7-4-2-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRJVKCZJCNSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40147948
Record name 4-Thiacyclohexanone
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Molecular Weight

116.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Tetrahydrothiopyran-4-one

CAS RN

1072-72-6
Record name Tetrahydrothiopyran-4-one
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Record name Penthianone
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Record name Tetrahydrothiopyran-4-one
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Record name 4-Thiacyclohexanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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